1-(4-Benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a propanone moiety
Preparation Methods
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one involves multiple steps, typically starting with the preparation of the piperidine rings. The synthetic route may include the following steps:
Formation of the Piperidine Rings: The piperidine rings can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Propanone Moiety: The propanone moiety is attached to the piperidine ring through a condensation reaction.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(4-Benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one can be compared with other similar compounds, such as:
1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one: This compound has a trifluoroethanone moiety instead of the propanone moiety, leading to different chemical properties and reactivity.
1-(1-Benzylpiperidin-4-yl)-piperidin-2-one: This compound has a different substitution pattern on the piperidine rings, resulting in distinct biological and chemical properties.
1-(4-Benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O2/c1-28(2)21-26(14-19-32-28)22-29-15-10-23(11-16-29)8-9-27(31)30-17-12-25(13-18-30)20-24-6-4-3-5-7-24/h3-7,23,25-26H,8-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHCIHUSZVDDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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